N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine - 267243-64-1

N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine

Catalog Number: EVT-343627
CAS Number: 267243-64-1
Molecular Formula: C21H21ClFN5O4
Molecular Weight: 461.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine is a chemical compound that serves as a key intermediate in the synthesis of Gefitinib. Gefitinib is an anti-cancer drug, specifically a tyrosine kinase inhibitor, that targets the epidermal growth factor receptor (EGFR) [, , , , ].

Synthesis Analysis

N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine is synthesized through a series of chemical reactions. While specific details of its synthesis are not provided in the provided abstracts, they highlight a common challenge: minimizing the production of the N-alkylated side product, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)-quinazolin-4-amine []. One study describes a practical, four-step procedure for synthesizing Gefitinib starting from N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine, achieving an overall yield of 81.1% []. This improved process utilizes a transient trimethylsilyl protecting group to effectively minimize the formation of the undesired N-alkylated byproduct.

Applications

The primary application of N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine is as a crucial intermediate in the synthesis of Gefitinib [, ].

(3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-ylpropoxy)-6-aminoquinazolin-4-yl]-amine

  • Compound Description: This compound is a structural isomer of the target compound, N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine. It shares the same core structure but differs in the position of the amino group. This compound is produced via a one-pot reaction. []
  • Relevance: This compound is considered structurally related to N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine due to the shared quinazoline core, the 3-chloro-4-fluorophenyl substituent at the 4-position, and the 3-morpholinopropoxy group at the 7-position. The difference lies in the position of the amino group, which is at the 6-position in this compound and part of the nitro group at the 6-position in the target compound. []

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine (Gefitinib)

  • Compound Description: Gefitinib, commercially known as Iressa, is a tyrosine kinase inhibitor that selectively targets the epidermal growth factor receptor (EGFR). It's primarily used in treating non-small cell lung cancer (NSCLC). [, , , , , , , , , ]
  • Relevance: Gefitinib is structurally very similar to N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine. Both share a quinazoline scaffold with a 3-chloro-4-fluorophenyl group at the 4-position and a 3-morpholinopropoxy group at the 6-position. The key difference is the presence of a nitro group at the 6-position in the target compound, which is a methoxy group in Gefitinib. [, , , ]

N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine

  • Compound Description: This compound is an intermediate in an optimized synthesis of Afatinib. []
  • Relevance: This compound is structurally related to N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine. They share a quinazoline core with a 3-chloro-4-fluorophenyl group at the 4-position and a nitro group at the 6-position. The difference lies in the substituent at the 7-position, which is a tetrahydrofuran-3-yloxy group in this compound and a 3-morpholinopropoxy group in the target compound. []

N-(3-chloro-4-fluorophenyl)-7-(2-(2-(2-(2-18F-fluoroethoxy)ethoxy)ethoxy)ethoxy)-6-methoxyquinazolin-4-amine (18F-MPG)

  • Compound Description: 18F-MPG is a PET probe developed for non-invasive imaging of EGFR mutations in NSCLC. It has shown excellent tumor targeting performance and pharmacokinetic characteristics. [, ]
  • Relevance: 18F-MPG shares a similar structure with N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine. Both possess a quinazoline core and a 3-chloro-4-fluorophenyl substituent at the 4-position. The main structural differences are the methoxy group at the 6-position and the long polyethylene glycol chain with a terminal 18F-fluoroethoxy group at the 7-position in 18F-MPG, compared to the nitro group and the 3-morpholinopropoxy group at the respective positions in the target compound. []

N-(3-chloro-4-fluorophenyl)-7-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)-6-methoxyquinazolin-4-amine (OH-MPG)

  • Compound Description: OH-MPG is an analogue of 18F-MPG developed for its potential therapeutic effect against NSCLC. It exhibits strong tumor inhibition in preclinical models. []
  • Relevance: Similar to 18F-MPG, OH-MPG also shares structural features with N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine, such as the quinazoline core and the 3-chloro-4-fluorophenyl group at the 4-position. The differences lie in the methoxy group at the 6-position and the polyethylene glycol chain with a terminal hydroxyl group at the 7-position in OH-MPG, compared to the nitro group and the 3-morpholinopropoxy group in the target compound. []

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]-N-[3-(morpholin-4-yl)propyl)quinazolin-4-amine (Impurity A)

  • Compound Description: This compound, labeled "Impurity A," is a related substance of Gefitinib, frequently observed during its synthesis. []
  • Relevance: Impurity A is closely related to both Gefitinib and N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine. It shares the same core structure as Gefitinib, with the 3-chloro-4-fluorophenyl group at the 4-position and the 3-morpholinopropoxy group at the 6-position of the quinazoline ring. The difference lies in an additional 3-morpholinopropyl group attached to the nitrogen atom of the 4-amino group, which is absent in both Gefitinib and the target compound. []

N-(4-chloro-3-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine (Impurity B)

  • Compound Description: This compound, labeled "Impurity B," is another related substance of Gefitinib. [, ]
  • Relevance: Impurity B is structurally related to both Gefitinib and N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine. The core structure is almost identical to Gefitinib, with a 7-methoxy group and a 6-[3-(morpholin-4-yl)propoxy] substituent on the quinazoline ring. The key difference lies in the chlorine and fluorine substituents on the phenyl ring. In Impurity B, these are positioned at the 4 and 3 positions, respectively, while in Gefitinib and the target compound, they are at the 3 and 4 positions, making it a positional isomer. [, ]

7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one (Impurity C)

  • Compound Description: This compound, labeled "Impurity C," is a related substance of Gefitinib. []

N-(3,4-dichlorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine (Impurity D)

  • Compound Description: This compound, labeled "Impurity D," is a related substance of Gefitinib. [, ]

N-(3-chloro-4-fluorophenyl)-[7-(3-chloropropoxy)-6-methoxyquinazolin-4-yl]amine

  • Compound Description: This compound serves as a precursor in the synthesis of a series of diazole 4-aminoquinazoline derivatives. []
  • Relevance: This compound exhibits structural similarity to N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine. Both molecules share a quinazoline core, a 3-chloro-4-fluorophenyl group at the 4-position, and a propoxy chain at the 7-position. The key differences are the presence of a chlorine atom in the propoxy chain and a methoxy group at the 6-position in this compound, as opposed to a morpholine ring in the propoxy chain and a nitro group at the 6-position in the target compound. []

4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol (Impurity A)

  • Compound Description: This compound, labeled "Impurity A," is a related substance identified during the synthesis of Gefitinib. []

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (Impurity B)

  • Compound Description: This compound, labeled "Impurity B," is another related substance identified during the synthesis of Gefitinib. []
  • Relevance: Impurity B shares some structural features with N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine. Both possess a quinazoline core, a 3-chloro-4-fluorophenyl group at the 4-position, and a methoxy group at the 7-position. The main difference is the presence of another methoxy group at the 6-position in Impurity B, while the target compound has a nitro group at that position. Additionally, Impurity B lacks the 3-morpholinopropoxy substituent found in the target compound. []

4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yloxy)propylamino)ethanol (Impurity C)

  • Compound Description: This compound, labeled "Impurity C," is a related substance identified during the synthesis of Gefitinib. []

Properties

CAS Number

267243-64-1

Product Name

N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-(3-morpholin-4-ylpropoxy)-6-nitroquinazolin-4-amine

Molecular Formula

C21H21ClFN5O4

Molecular Weight

461.9 g/mol

InChI

InChI=1S/C21H21ClFN5O4/c22-16-10-14(2-3-17(16)23)26-21-15-11-19(28(29)30)20(12-18(15)24-13-25-21)32-7-1-4-27-5-8-31-9-6-27/h2-3,10-13H,1,4-9H2,(H,24,25,26)

InChI Key

QVZKEQDJKMFEDU-UHFFFAOYSA-N

SMILES

C1COCCN1CCCOC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)[N+](=O)[O-]

Canonical SMILES

C1COCCN1CCCOC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.